4-Hydroxymethyl-Isoxazole

Description

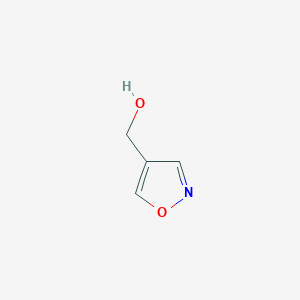

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXAURUEOIQGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512620 | |

| Record name | (1,2-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102790-36-3 | |

| Record name | (1,2-Oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-Isoxazole from Propargyl Alcohol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a modern and regioselective method for synthesizing 4-Hydroxymethyl-Isoxazole, a valuable heterocyclic building block, commencing from the readily available precursor, propargyl alcohol. We will move beyond classical cycloaddition theories to explore a more nuanced and effective strategy that overcomes common regiochemical challenges.

Introduction: The Significance and Synthetic Challenge of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs where it acts as a stable, hydrogen-bond accepting heterocycle capable of engaging in π–π stacking interactions.[1] The specific substitution pattern on the isoxazole core is critical for modulating pharmacological activity. The 4-hydroxymethyl substituent, in particular, offers a crucial chemical handle for further derivatization, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

However, the direct synthesis of 4-substituted isoxazoles from terminal alkynes like propargyl alcohol presents a significant regiochemical hurdle. The classical and most widely recognized method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] Standard reaction mechanisms predict that the reaction of propargyl alcohol (a terminal alkyne) with a nitrile oxide will overwhelmingly favor the formation of the 5-hydroxymethyl-isoxazole isomer, not the desired 4-substituted product. This is due to the electronic and steric influences governing the transition state of the concerted cycloaddition process.[3]

This guide elucidates a robust and field-proven strategy that circumvents this limitation. By leveraging an in situ rearrangement of the propargyl alcohol precursor, we can unlock a regiochemical pathway that leads directly to the desired this compound scaffold.

Chapter 1: The Regioselectivity Problem in Classical [3+2] Cycloadditions

The 1,3-dipolar cycloaddition is a powerful tool for heterocycle synthesis.[4] In this reaction, a 1,3-dipole (the nitrile oxide, R-C≡N⁺-O⁻) reacts with a dipolarophile (the alkyne, propargyl alcohol) in a [3+2] fashion to form a five-membered ring.[3] As illustrated below, the frontier molecular orbitals (FMO) interaction typically directs the reaction to place the 'R' group of the nitrile oxide at the 3-position and the substituent of the terminal alkyne at the 5-position.

This inherent regioselectivity makes the direct synthesis of this compound from propargyl alcohol via this classical route inefficient and impractical for targeted drug development campaigns.

Chapter 2: A Modern Solution: The Meyer-Schuster Rearrangement and Cyclocondensation Cascade

To achieve the desired 4-substitution pattern, a more sophisticated strategy is required. A highly effective method involves an initial, in situ transformation of the propargyl alcohol into a more suitable intermediate. This is accomplished through an electrophile-intercepted Meyer-Schuster rearrangement.[5]

This elegant one-pot reaction cascade proceeds through two key stages:

-

Rearrangement: The propargyl alcohol is treated with an electrophilic iodine source, such as N-Iodosuccinimide (NIS). This triggers a Meyer-Schuster rearrangement, but instead of producing a simple α,β-unsaturated aldehyde, the reaction is intercepted to form a crucial α-iodo enal intermediate.

-

Cyclocondensation: This α-iodo enal is then immediately subjected to a cyclocondensation reaction with a hydroxylamine derivative. The hydroxylamine attacks the carbonyl carbon, and subsequent intramolecular cyclization and elimination steps yield the final, regiochemically defined isoxazole.

This approach fundamentally alters the reaction pathway, using the atoms from the propargyl alcohol to construct a different segment of the isoxazole ring compared to the classical cycloaddition.

Chapter 3: Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-aryl-4-hydroxymethyl-isoxazoles, adapted from established methodologies.[5][6] This self-validating system includes checkpoints and expected observations.

3.1 Materials and Reagents

| Reagent | Formula | CAS No. | M.W. | Typical Grade |

| Substituted Propargyl Alcohol | R-C(OH)-C≡CH | Varies | Varies | >98% |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 516-12-1 | 224.98 | >98% |

| N-tert-Butylhydroxylamine HCl | C₄H₁₂ClNO | 57496-57-6 | 125.60 | >97% |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Aqueous Soln. |

| Sodium Thiosulfate | Na₂S₂O₃ | 7772-98-7 | 158.11 | Anhydrous |

| Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Anhydrous |

3.2 Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted propargyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Initiation of Rearrangement: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise over 5 minutes.

-

Causality Insight: NIS serves as a mild electrophilic iodine source that is critical for initiating the Meyer-Schuster rearrangement. Performing the addition at 0 °C controls the reaction rate and minimizes potential side reactions.

-

-

Formation of the Intermediate: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting propargyl alcohol is fully consumed. The formation of the α-iodo enal intermediate should be observed.

-

Cyclocondensation: Once the rearrangement is complete, add N-tert-butylhydroxylamine hydrochloride (1.5 eq) to the reaction mixture in one portion.

-

Causality Insight: The hydroxylamine derivative acts as the nitrogen and oxygen source for the isoxazole ring. The hydrochloride salt is used for its stability, and the base present in the subsequent workup neutralizes the HCl.

-

-

Reaction Completion: Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by TLC for the disappearance of the intermediate and the appearance of the isoxazole product spot.

-

Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NIS. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Trustworthiness Check: The wash with sodium bicarbonate neutralizes any acidic byproducts, while the brine wash aids in the separation of the organic and aqueous layers.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (typically using a hexane-ethyl acetate gradient) to afford the pure this compound derivative.

3.3 Experimental Workflow Diagram

Chapter 4: Data Analysis and Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

4.1 Expected Yields and Physical Appearance

Yields for this transformation are typically in the moderate to good range (60-85%), depending on the specific substrate used.[5] The purified product is often an off-white solid or a viscous oil.

4.2 Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative product, (3-phenyl-isoxazol-4-yl)methanol.

| Analysis | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.70-7.65 (m, 2H, Ar-H), δ 7.45-7.40 (m, 3H, Ar-H), δ 4.85 (s, 2H, -CH₂OH), δ 2.50 (br s, 1H, -OH), δ 8.80 (s, 1H, isoxazole C5-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5 (C3), δ 158.0 (C5), δ 130.0, 129.5, 128.9, 127.5 (Ar-C), δ 112.0 (C4), δ 55.0 (-CH₂OH). |

| Mass Spec (ESI+) | Calculated for C₁₀H₉NO₂ [M+H]⁺: 176.0706; Found: 176.0709. |

Note: Chemical shifts (δ) are reported in ppm. The signal for the C5-H of the isoxazole ring is a key diagnostic peak.

Conclusion

The synthesis of this compound from propargyl alcohol is a prime example of how modern synthetic strategies can overcome classical mechanistic limitations. By employing an electrophile-intercepted Meyer-Schuster rearrangement followed by a cyclocondensation cascade, chemists can achieve a regiochemical outcome that is inaccessible through traditional 1,3-dipolar cycloadditions. This one-pot, operationally simple method provides reliable access to valuable, functionalized isoxazole building blocks, empowering researchers in drug discovery and development to more effectively explore chemical space and design next-generation therapeutics.

References

- Title: Isoxazole synthesis Source: Organic Chemistry Portal URL:[Link]

- Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - NIH URL:[Link]

- Title: Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III)

- Title: Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes Source: Chemical Communic

- Title: Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III)

- Title: 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles Source: PMC - NIH URL:[Link]

- Title: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: Taylor & Francis URL:[Link]

- Title: Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc)

- Title: Preparation of propargyl alcohols 1.

- Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- Title: Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5 Source: ACS Public

- Title: Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole Source: PrepChem.com URL:[Link]

- Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)

- Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: NIH URL:[Link]

- Title: 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them Source: Google Patents URL

- Title: Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals Source: ResearchG

- Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl

- Title: Hydroxyl-directed nitrile oxide cycloaddition reactions with cyclic allylic alcohols Source: PubMed URL:[Link]

- Title: cycloadditions with nitrile oxides Source: YouTube URL:[Link]

- Title: Method for preparing 4-hydroxymethyl imidazoles Source: Google Patents URL

- Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

- Title: Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester Source: Beilstein Journal of Organic Chemistry URL:[Link]

- Title: Synthetic route for the preparation of isoxazole derivatives Source: ResearchG

- Title: Reactions of Propargylic Alcohols with Nitric Oxide Source: Researcher.Life URL:[Link]

- Title: Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethyl-Isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxymethyl-Isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in numerous clinically approved drugs, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutics.[1] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, actionable protocols for the characterization of this and similar molecules.

Molecular Structure and Core Physicochemical Profile

This compound is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, with a hydroxymethyl substituent at the 4-position. This substitution pattern significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties based on closely related analogs and provide a framework for their experimental determination.

Table 1: Core Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 3,5-dimethyl-4-(hydroxymethyl)isoxazole | 4(5)-(Hydroxymethyl)imidazole (Isomer) | Isoxazole (Parent) |

| Molecular Formula | C₄H₅NO₂ | C₆H₉NO₂[2][3] | C₄H₆N₂O | C₃H₃NO[4] |

| Molecular Weight | 99.09 g/mol | 127.13 g/mol [3] | 98.10 g/mol | 69.06 g/mol [4] |

| Melting Point (°C) | Data not available | Data not available | 88-92 | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 95[5] |

| Calculated logP | Data not available | Data not available | Data not available | 0.1[4] |

| pKa | Data not available | Data not available | Data not available | Data not available |

Note: The absence of specific experimental data for this compound highlights the importance of the experimental protocols detailed in this guide.

Synthesis and Structural Elucidation

The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a common and versatile method. For this compound, a plausible synthetic route would involve the reaction of propargyl alcohol with a nitrile oxide precursor. Ultrasound-assisted synthesis has also emerged as a green and efficient alternative for the preparation of isoxazole scaffolds.[1]

A general synthetic approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[6]

Caption: General synthesis of the isoxazole ring.

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the unambiguous structural determination of isoxazole derivatives.[7][8][9]

-

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the isoxazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns provide crucial information about the electronic environment and connectivity of the protons.

-

¹³C NMR: The carbon spectrum will reveal the chemical shifts of the four carbon atoms in the molecule, including the three carbons of the isoxazole ring and the methylene carbon.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

-

C=N and C=C stretching: Vibrations associated with the isoxazole ring.

-

C-O stretch: A band corresponding to the alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Solubility and Lipophilicity

The solubility and lipophilicity of a drug candidate are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The presence of the hydroxymethyl group suggests that this compound will exhibit a degree of aqueous solubility due to its ability to act as both a hydrogen bond donor and acceptor. The isoxazole ring itself also contributes to the molecule's polarity.

Experimental Protocol: Kinetic Solubility Determination

This protocol provides a rapid assessment of a compound's solubility in an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add a small volume of the stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

-

Equilibration: Shake the samples for a defined period (e.g., 2 hours) at a constant temperature to allow for equilibration.

-

Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitate.

-

Quantification: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination [10][11]

This is the traditional and most widely accepted method for logP determination.

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol to create a mutually saturated biphasic system.

-

Compound Addition: Dissolve a known amount of this compound in one of the phases.

-

Partitioning: Combine the two phases in a flask and shake vigorously for a set period to allow the compound to partition between the two layers.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Workflow for the shake-flask logP determination.

Acidity/Basicity (pKa)

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The isoxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom. The hydroxymethyl group is not typically considered acidic or basic within the physiological pH range.

Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy [12][13][14]

This method relies on the change in the chemical shift of protons adjacent to an ionizable center as a function of pH.

-

Sample Preparation: Prepare a solution of this compound in D₂O.

-

pH Titration: Adjust the pD of the solution incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

-

NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pD value.

-

Data Analysis: Plot the chemical shift of a proton on the isoxazole ring (e.g., H3 or H5) as a function of pD.

-

pKa Determination: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.

Caption: Workflow for pKa determination using NMR spectroscopy.

Chemical Stability

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[15][16] The isoxazole ring can be susceptible to degradation, particularly under basic conditions where ring-opening can occur.[17][18]

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal stress: Heating the solid compound and a solution at a high temperature.

-

Photostability: Exposing the solid compound and a solution to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting degradation products are present.

-

Mass Balance: Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While specific experimental data for this molecule is limited, the provided protocols and insights from related compounds offer a robust starting point for researchers in drug discovery and development. A thorough characterization of these fundamental properties is an essential step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562–1567.

- Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Synthesis of 3,5-dimethyl-4-hydroxymethyl-isoxazole. (n.d.). PrepChem.com.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- BA Method Development: Polar Compounds. (n.d.). BioPharma Services.

- Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). EPA.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.

- Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460.

- Supporting Information for Lewis acid-promoted direct synthesis of isoxazole deriv

- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2025). American Chemical Society.

- Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate.

- 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them. (n.d.). Google Patents.

- Development of Methods for the Determin

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). (n.d.). Human Metabolome Database.

- CAS#:2006277-75-2 | 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid. (n.d.). Chemsrc.

- Isoxazole. (n.d.). PubChem.

- University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021).

- Isoxazole-4-carboxylic acid methyl ester. (n.d.). PubChem.

- 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid. (n.d.). ChemSynthesis.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.

- synthesis of isoxazoles. (2019). YouTube.

- Process for preparing 4-(hydroxymethyl)imidazole compounds. (n.d.). Google Patents.

- Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.

- 5-Hydroxy-3-methyl-4-isoxazolecarboxylic acid. (n.d.). PubChem.

- 3,5-dimethyl-4-(hydroxymethyl)isoxazole (C6H9NO2). (n.d.). PubChemLite.

- 3,5-Dimethyl-4-(hydroxymethyl)isoxazole. (n.d.). PubChem.

- Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of pharmaceutical sciences, 83(10), 1457–1460.

- Development of forced degradation and stability indicating studies of drugs—A review. (2013).

- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,5-dimethyl-4-(hydroxymethyl)isoxazole (C6H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. 3,5-Dimethyl-4-(hydroxymethyl)isoxazole | C6H9NO2 | CID 289575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoxazoles | Fisher Scientific [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxymethyl-Isoxazole: Synthesis, Spectral Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents and functional materials. The strategic placement of substituents on the isoxazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the myriad of functionalized isoxazoles, 4-Hydroxymethyl-Isoxazole, also known as (isoxazol-4-yl)methanol, serves as a critical and versatile building block in organic synthesis, providing a reactive handle for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectral analysis, and potential applications.

Core Identification: CAS Number and Molecular Properties

While a dedicated CAS number for the unsubstituted this compound is not readily found in major chemical databases, which suggests it is primarily synthesized as a research intermediate rather than a commercial product, its molecular identity is well-defined.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 g/mol |

| IUPAC Name | (Isoxazol-4-yl)methanol |

| Synonyms | 4-Hydroxymethylisoxazole |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and reliable method for the preparation of this compound is the reduction of a corresponding isoxazole-4-carboxylic acid ester. The following protocol is based on established chemical transformations.[1]

Experimental Protocol: Reduction of Ethyl Isoxazole-4-carboxylate

Objective: To synthesize this compound via the lithium aluminum hydride (LAH) reduction of ethyl isoxazole-4-carboxylate.

Materials:

-

Ethyl isoxazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

LAH Suspension: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C using an ice bath.

-

Substrate Addition: A solution of ethyl isoxazole-4-carboxylate (1 equivalent) in anhydrous diethyl ether is added dropwise to the LAH suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding a saturated aqueous solution of sodium sulfate dropwise until the gray precipitate turns white and gas evolution ceases.

-

Work-up: The resulting suspension is filtered, and the solid is washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons and the hydroxymethyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-5 (isoxazole ring) |

| ~8.3 | s | 1H | H-3 (isoxazole ring) |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.0-3.0 | br s | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-3 (isoxazole ring) |

| ~155-160 | C-5 (isoxazole ring) |

| ~110-115 | C-4 (isoxazole ring) |

| ~55-60 | -CH₂OH |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and isoxazole functional groups.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretch (hydroxyl group) |

| ~3100 | C-H stretch (isoxazole ring) |

| ~1600-1400 | C=N and C=C stretching (isoxazole ring) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 99.03 | [M]⁺ (Molecular Ion) |

Applications in Research and Drug Development

This compound is a valuable synthon for the synthesis of a wide range of more complex molecules with potential biological activity. The primary alcohol functionality serves as a versatile handle for various chemical transformations.

-

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of diverse functional groups and the modulation of properties such as lipophilicity and solubility.

-

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides access to other important isoxazole-based building blocks.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce a variety of substituents at the 4-position.

The resulting derivatives have been explored for their potential as:

-

Enzyme Inhibitors: The isoxazole scaffold is present in numerous compounds designed to inhibit specific enzymes involved in disease pathways.

-

Receptor Ligands: Isoxazole-containing molecules have been investigated as ligands for various receptors in the central nervous system and other tissues.

-

Antimicrobial and Antiviral Agents: The isoxazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.

Conclusion

This compound, while not a commonly cataloged chemical, represents a fundamentally important building block for the synthesis of a diverse array of functionalized isoxazole derivatives. Its straightforward synthesis via the reduction of the corresponding ester, combined with the versatility of its primary alcohol functionality, makes it a valuable tool for researchers in medicinal chemistry and organic synthesis. The comprehensive understanding of its synthesis and spectral properties outlined in this guide provides a solid foundation for its effective utilization in the development of novel molecules with significant scientific and therapeutic potential.

References

Sources

The Multifaceted Biological Landscape of 4-Hydroxymethyl-Isoxazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among its numerous derivatives, those bearing a hydroxymethyl group at the 4-position represent a particularly intriguing subclass with a unique potential for therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 4-hydroxymethyl-isoxazole derivatives. We delve into their roles as potent enzyme inhibitors, modulators of key cellular signaling pathways, and promising agents in neuroprotection and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview to inspire and guide future research in this promising area of medicinal chemistry.

Introduction: The Isoxazole Core and the Significance of 4-Hydroxymethyl Substitution

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1][2] The modification of the isoxazole scaffold at its various positions has been a fruitful strategy for developing novel therapeutic agents with improved potency and reduced toxicity.[1][2]

The introduction of a hydroxymethyl (-CH₂OH) group at the 4-position of the isoxazole ring imparts specific and often advantageous physicochemical properties to the molecule. This functional group can act as a hydrogen bond donor and acceptor, enhancing interactions with biological targets. Furthermore, the hydroxymethyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will explore the known and potential biological activities stemming from this specific structural motif.

Synthetic Strategies for this compound Derivatives

The construction of the 3,5-disubstituted-4-hydroxymethyl-isoxazole core can be achieved through several synthetic routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted alkyne or enolate.

General Synthetic Protocol: [3+2] Cycloaddition

A versatile method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium. This approach is environmentally friendly and often proceeds with high efficiency.[3]

Step-by-step Methodology:

-

Preparation of the Nitrile Oxide Precursor: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. This is then halogenated, typically with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to yield the hydroximoyl halide.

-

In situ Generation of the Nitrile Oxide: The hydroximoyl halide is treated with a base, such as triethylamine or sodium carbonate, to generate the reactive nitrile oxide in situ.

-

Cycloaddition Reaction: The nitrile oxide is then reacted with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, in water. The reaction proceeds at room temperature to yield the 3,4,5-trisubstituted isoxazole.[3]

-

Reduction to the 4-Hydroxymethyl Group: The ester or ketone functionality at the 4-position can then be selectively reduced to the corresponding hydroxymethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Key Biological Activities and Mechanisms of Action

The this compound scaffold has been implicated in a range of biological activities, with notable potential in neuroprotection, cancer therapy, and the modulation of inflammatory processes.

Neuroprotective Effects

Isoxazole derivatives have shown considerable promise in the realm of neuroprotection, with mechanisms often involving the modulation of neurotransmitter systems and the mitigation of oxidative stress.[4]

A notable example is the glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which showcases the neuroprotective potential of isoxazole derivatives with a hydroxyl group. This compound selectively inhibits the reverse transport of glutamate, a key process in excitotoxicity during ischemic events, thereby offering a novel strategy for neuroprotection.[5] While not a simple 4-hydroxymethyl derivative, this complex molecule highlights the importance of the hydroxyl functionality in modulating neuronal targets. The mechanisms of neuroprotective agents are often multifaceted, involving anti-apoptotic, anti-inflammatory, and antioxidant properties.[6][7]

Anticancer Activity

The isoxazole moiety is a common feature in many anticancer agents, and derivatives of this scaffold have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[3]

3.2.1. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Isoxazole derivatives have been successfully developed as potent kinase inhibitors. For instance, a series of 4-arylamido 3-methyl isoxazoles were identified as novel FMS kinase inhibitors with potent antiproliferative activity against hematopoietic cell lines.[5] While these compounds possess a carboxamide at the 4-position, the 4-hydroxymethyl group can serve as a key synthetic intermediate for the generation of such amides. Furthermore, new series of isoxazole derivatives have been shown to target EGFR-TK, a key kinase in many cancers.[8]

3.2.2. Pro-apoptotic Effects

Several studies have highlighted the ability of 3,5-diaryl isoxazoles to induce apoptosis in cancer cells.[1][9][10] For example, novel indole-containing 3,5-diarylisoxazoles have demonstrated pro-apoptotic activity in colon and lung cancer cell lines.[10] While these studies did not specifically investigate 4-hydroxymethyl derivatives, the core 3,5-diaryl isoxazole scaffold is the same, suggesting that the introduction of a hydroxymethyl group at the 4-position could modulate this activity and potentially improve the pharmacological profile.

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

| 3,5-diaryl isoxazoline/isoxazole hybrids | Various | Anticancer activity | [1] |

| 3,5-diaryl isoxazole derivatives | Prostate cancer (PC3) | Anticancer activity, S6K1 inhibition | [9] |

| Indole-containing 3,5-diarylisoxazoles | Colon (Colo320), Lung (Calu-3) | Pro-apoptotic activity | [10] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Isoxazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][11][12] The synthesis of 4,5-disubstituted isoxazoles from chalcone ditosylates has yielded compounds with notable anti-inflammatory and antioxidant activities.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.

-

Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Modulation of Nuclear Receptors

Nuclear receptors are a family of ligand-activated transcription factors that play crucial roles in a wide range of physiological processes.[13][14] The ability to selectively modulate the activity of these receptors is a promising therapeutic strategy for various diseases. A series of 3,5-bis(4-hydroxyphenyl) isoxazoles have been evaluated as ligands for the estrogen receptor-alpha (ERα), demonstrating that the isoxazole scaffold can be effectively utilized to target nuclear receptors.[11] The introduction of a 4-hydroxymethyl group could provide an additional point of interaction within the ligand-binding domain of these receptors, potentially leading to enhanced affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is still emerging, some general principles can be inferred from the broader class of isoxazoles:

-

Substitution at the 3- and 5-positions: The nature of the substituents at the 3- and 5-positions of the isoxazole ring is critical for biological activity. Often, aryl or heteroaryl groups are preferred, and their substitution pattern can significantly influence potency and selectivity.

-

The Role of the 4-position: The 4-position of the isoxazole ring is a key site for modification to fine-tune the pharmacological properties of the molecule. The hydroxymethyl group at this position can be a crucial pharmacophoric feature, or it can serve as a versatile handle for the introduction of other functional groups to explore the chemical space around the core scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on isoxazole derivatives provides a strong foundation for the exploration of this specific subclass. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of diverse libraries of this compound derivatives with various substituents at the 3- and 5-positions, followed by systematic screening against a broad range of biological targets.

-

Elucidation of Mechanisms of Action: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.[14]

References

- Jahchan, N., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 255-267.

- Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 103-109.

- Kumar, A., et al. (2020). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 36(5), 896-905.

- Arora, P., et al. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry, 31(7), 1569-1573.

- Yıldırım, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.

- Yıldırım, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Aperta, 2, 1-10.

- Kamal, A., et al. (2015). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. Request PDF.

- Li, X., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421.

- Moody, C. J., et al. (2012). Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents. European Journal of Medicinal Chemistry, 54, 847-857.

- Gąsiorowski, K., et al. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 27(9), 2845.

- The mechanisms of action of neuroprotective agents that are in clinical...

- El-Sayed, M. A. A., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 102, 104085.

- Al-Masoudi, N. A., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 1729-1737.

- Nuclear receptor modul

- Zhang, L., et al. (2018). Dihydrobenzisoxazole-4-one compounds are novel selective inhibitors of aldosterone synthase (CYP11B2) with in vivo activity. Journal of Medicinal Chemistry, 61(6), 2589-2602.

- Rahman, M. M., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon, 9(4), e15206.

- Sepe, V., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 61(20), 9193-9206.

- Carrat, G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1146-1155.

- Carrat, G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF.

- Al-Omair, M. A., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2305713.

- Spasov, A. A., et al. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 23(3), 1251.

Sources

- 1. Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of indole-containing 3,5-diarylisoxazoles as potential pro-apoptotic antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Journey from Synthesis to Selective Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Heterocycle

The isoxazole ring, a deceptively simple five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic architecture and synthetic tractability have cemented its status as a privileged scaffold, a recurring motif in a vast array of therapeutic agents. This technical guide embarks on a comprehensive exploration of the isoxazole core, charting its course from its initial discovery in the late 19th century to its contemporary role as a critical pharmacophore in the design of targeted and effective pharmaceuticals. We will dissect the foundational synthetic strategies, illuminate the mechanistic underpinnings of these reactions, and delve into the intricate structure-activity relationships that govern the biological activity of isoxazole-containing drugs. This guide is designed not merely to recount facts, but to provide a deep, mechanistic understanding of the isoxazole core, empowering researchers to leverage its full potential in their own drug discovery endeavors.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The journey of the isoxazole ring begins in the late 19th century, a period of fervent discovery in organic chemistry. The German chemist Ludwig Claisen, a towering figure in the field, was instrumental in the early exploration of this heterocycle. While he first proposed the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888, the synthesis of the parent isoxazole compound is credited to him in 1903, achieved through the oximation of propargylaldehyde acetal.[1] The very name "isoxazole" was coined by Hantszch, to distinguish it from its isomer, oxazole.[2]

The early synthetic landscape was dominated by two powerful and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides. These seminal discoveries laid the groundwork for over a century of research, unlocking the immense potential of the isoxazole core in a multitude of scientific disciplines, most notably in the quest for new medicines.

Core Synthetic Strategies: Building the Isoxazole Ring

The construction of the isoxazole ring can be achieved through a variety of synthetic routes, each with its own set of advantages and mechanistic nuances. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Here, we will explore the two most prominent and historically significant methods in detail.

The Claisen-Isoxazole Synthesis: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This classical approach, a testament to the enduring power of fundamental organic reactions, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[3] The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring.

The primary challenge with this method, particularly with unsymmetrical β-diketones, is the potential for the formation of a mixture of regioisomers.[3] This lack of regioselectivity can complicate purification and reduce the overall yield of the desired product. However, modern variations of this method, such as the use of β-enamino diketones, have been developed to address this issue, offering excellent control over the regiochemical outcome.[3]

Caption: The Huisgen 1,3-Dipolar Cycloaddition Pathway.

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Claisen-Isoxazole Synthesis | Condensation of a 1,3-dicarbonyl compound with hydroxylamine. | Readily available starting materials, operational simplicity. | Poor regioselectivity with unsymmetrical β-diketones, can require harsh conditions. |

| Huisgen 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a nitrile oxide with an alkyne. | High versatility, high regioselectivity, mild reaction conditions, amenability to one-pot procedures. | Instability of the nitrile oxide intermediate, often requires stoichiometric oxidants. |

The Isoxazole Core in Drug Discovery: A Privileged Scaffold

The isoxazole ring is a prominent feature in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas. [4]Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of potent and selective therapeutic agents. [5]The isoxazole ring can act as a bioisostere for other functional groups, such as amides and esters, offering improved metabolic stability and pharmacokinetic profiles. [2]

Isoxazoles as Anti-inflammatory Agents: The Case of COX-2 Inhibitors

A notable success story for the isoxazole core in drug discovery is the development of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diarylisoxazole scaffold. [2]The isoxazole ring in these compounds plays a crucial role in orienting the aryl substituents into the active site of the COX-2 enzyme, leading to potent and selective inhibition.

| Compound | Structure | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Valdecoxib | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | 0.005 | 5.0 | 1000 |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 0.04 | 15 | 375 |

Data compiled from various sources for illustrative purposes.

The structure-activity relationship (SAR) studies of isoxazole-based COX-2 inhibitors have revealed several key features for optimal activity. The nature and position of the substituents on the aryl rings, as well as the substitution pattern on the isoxazole ring itself, have a profound impact on both potency and selectivity. [6]

Isoxazoles in Antibacterial and Antifungal Therapy

The isoxazole nucleus is also a key component of several important antimicrobial agents. The penicillins, such as oxacillin, cloxacillin, and dicloxacillin, incorporate a 3-aryl-5-methylisoxazole moiety. [4]This bulky isoxazole group provides steric hindrance, protecting the β-lactam ring from degradation by bacterial β-lactamase enzymes, thereby overcoming a common mechanism of antibiotic resistance.

In the realm of antifungal agents, the isoxazole ring has also demonstrated significant utility. The development of novel isoxazole-containing compounds continues to be an active area of research in the fight against fungal infections. [7]

Sources

- 1. Synthesis of Valdecoxib [chinjmap.com:8080]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 4-Hydroxymethyl-Isoxazole: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets.[3][4] This guide introduces 4-Hydroxymethyl-Isoxazole, a novel bioactive compound, as a case study to present a comprehensive, multi-phase strategy for elucidating its mechanism of action (MoA). For researchers, scientists, and drug development professionals, understanding a compound's MoA is a critical step that bridges the gap between a phenotypic screening hit and a viable drug candidate.[5][6] This document provides an in-depth, field-proven framework for target identification, validation, and pathway analysis, integrating computational, genetic, proteomic, and biophysical methodologies. Each section offers not just protocols, but the strategic rationale behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Isoxazole Moiety and the Imperative of MoA Studies

The five-membered isoxazole heterocycle is a cornerstone of modern pharmacology, present in therapeutics ranging from anti-inflammatory agents like Valdecoxib to antirheumatic drugs such as Leflunomide.[2][7] The scaffold's value lies in its metabolic stability and its capacity to act as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic profiles.[1][4] When a novel isoxazole derivative like this compound (4-HMI) emerges from a phenotypic screen—for instance, demonstrating potent anti-inflammatory activity in a cellular assay—the immediate and critical question is: how does it work?

Answering this question is the essence of Mechanism of Action (MoA) studies. A well-defined MoA transforms a "black box" compound into a precision tool, enabling target-based drug development, predicting potential side effects, and identifying patient populations most likely to respond.[8][9] This guide outlines a systematic, three-phase approach to comprehensively deconvolute the MoA of a novel compound like 4-HMI.

Phase 1: Target Hypothesis Generation and Identification

The initial phase focuses on generating and testing hypotheses to identify the direct molecular target(s) of 4-HMI. This is a crucial "deconvolution" step, moving from a cellular phenotype to a specific protein interaction.[10] We will employ a combination of computational and experimental methods to cast a wide net and then zero in on the most promising candidates.

In Silico Target Prediction: Charting the Possibility Space

Before initiating wet-lab experiments, computational methods can efficiently narrow the field of potential targets.[11] These approaches leverage vast databases of known drug-target interactions and protein structures to predict likely binding partners for 4-HMI.[12][13]

Methodologies:

-

Ligand-Based Approaches: This method is based on the principle of chemical similarity, which posits that similar molecules often bind to similar targets.[12][14] The structure of 4-HMI would be compared against databases of compounds with known targets (e.g., ChEMBL, PubChem) to identify proteins that bind molecules with similar pharmacophores.

-

Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of potential targets is available, reverse docking can be used.[12] Here, 4-HMI is computationally "docked" into the binding sites of a large panel of proteins to calculate binding energies and predict favorable interactions.[15]

The output of these in silico screens is a ranked list of potential protein targets, providing a crucial starting point for experimental validation.

Experimental Target Identification: Capturing the Binding Partner

With a list of putative targets, the next step is to physically identify the interacting proteins from a complex biological sample, such as cell lysate. Chemical proteomics is a powerful, unbiased approach for this purpose.[16][17]

Core Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

This technique uses a modified version of the drug to "fish" for its binding partners in the cellular proteome.[18]

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for 4-HMI

Objective: To identify proteins that directly bind to 4-HMI in a cell lysate.

1. Probe Synthesis: a. Synthesize an affinity probe derivative of 4-HMI. This involves attaching a linker arm to a position on the molecule that is predicted (by structure-activity relationship data, if available) to be non-essential for its biological activity. b. Covalently attach a capture tag, such as biotin, to the end of the linker.

2. Lysate Preparation: a. Culture a relevant cell line (e.g., RAW 264.7 macrophages for anti-inflammatory screening) to high density. b. Lyse the cells under non-denaturing conditions to preserve native protein structures and complexes. c. Clarify the lysate by centrifugation to remove insoluble material.

3. Affinity Pulldown: a. Incubate the clarified lysate with the biotinylated 4-HMI probe. b. As a crucial control, in a parallel sample, include a high concentration of the original, unmodified 4-HMI. This "competition" experiment will be used to distinguish specific binders from non-specific ones. Proteins that are specifically bound by the probe will be displaced by the free compound. c. Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads. d. Wash the beads extensively with buffer to remove non-specifically bound proteins.

4. Elution and Protein Identification: a. Elute the bound proteins from the beads. b. Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Bands that are present in the probe-only sample but absent or significantly reduced in the competition sample are high-priority candidates. c. Excise these bands and subject them to in-gel trypsin digestion. d. Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). e. Identify the proteins by matching the peptide fragmentation patterns against a protein database.

Trustworthiness Check: The inclusion of the competition control is non-negotiable. A true target will show significantly reduced binding to the beads in the presence of excess free 4-HMI, while non-specific binders will not.[19]

Genetic Approaches: Identifying Essential Pathway Components

Genetic screens, particularly CRISPR-Cas9 based methods, offer an orthogonal and unbiased approach to identify genes that are essential for a drug's activity.[20] The logic is simple: if knocking out a specific gene renders the cells resistant to the drug, that gene likely encodes the drug's target or a critical downstream signaling component.[10][21][22]

Workflow Diagram: Overall MoA Elucidation Strategy

Caption: A three-phase workflow for MoA elucidation of a novel compound.

Phase 2: Target Validation and Pathway Elucidation

Identifying a list of candidate targets is a major milestone, but it is not the destination. Phase 2 is dedicated to rigorously validating these candidates to confirm direct, functional interaction and to map the downstream consequences of this interaction.[23]

Biophysical Validation of Direct Binding

The first step in validation is to confirm a direct, physical interaction between 4-HMI and the purified candidate protein. Techniques like Surface Plasmon Resonance (SPR) provide quantitative, real-time data on binding kinetics.[24][25]

Core Strategy: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions.[26] It is a label-free technique that can determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D), which is a measure of binding affinity.[27][28]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Objective: To quantify the binding affinity and kinetics of 4-HMI to a purified candidate target protein.

1. Chip Preparation: a. Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling). b. Covalently immobilize the purified recombinant target protein onto the sensor chip surface. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.

2. Binding Analysis: a. Prepare a series of dilutions of 4-HMI in a suitable running buffer. b. Inject the 4-HMI solutions sequentially over the chip surface, from lowest to highest concentration. c. Monitor the binding response in real-time, generating a sensorgram for each concentration. The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.[25]

3. Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

Expertise & Causality: A low K_D value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, strongly supporting a direct binding relationship. The kinetic parameters provide further insight into the stability of the drug-target complex.

Confirming Target Engagement in a Cellular Context

Demonstrating binding to a purified protein is essential, but it is critical to confirm that this interaction occurs within the complex environment of a living cell.[29] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[30][31]

Core Strategy: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[32][33]

Protocol 3: Western Blot-Based CETSA

Objective: To demonstrate that 4-HMI binds to and stabilizes its target protein in intact cells.

1. Cell Treatment: a. Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of 4-HMI for a defined period.

2. Thermal Challenge: a. Harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into separate PCR tubes. c. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

3. Lysate Preparation and Analysis: a. Lyse the cells by freeze-thaw cycles to release the soluble proteins. b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation. c. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot using a specific antibody.

4. Data Interpretation: a. Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and 4-HMI-treated samples. b. A rightward shift in the melting curve for the 4-HMI-treated sample indicates that the compound has bound to the protein and stabilized it against thermal denaturation, providing direct evidence of cellular target engagement.[31]

Diagram: CETSA Principle and Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Mapping the Downstream Signaling Pathway

Once the direct target is validated, the final step of Phase 2 is to understand the functional consequences of its modulation. If 4-HMI was identified in an anti-inflammatory screen, we would investigate its effect on key inflammatory signaling pathways.

Methodologies:

-

Western Blotting: To measure changes in the phosphorylation state or total protein levels of key signaling nodes downstream of the target (e.g., phosphorylation of MAP kinases, degradation of IκBα in the NF-κB pathway).

-

Quantitative PCR (qPCR): To measure changes in the mRNA expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) that are regulated by the pathway.[23]

By analyzing these downstream markers, we can build a coherent signaling pathway that connects the binding of 4-HMI to its target with the observed anti-inflammatory phenotype.

Phase 3: In Vivo Model Validation

The ultimate test of any MoA hypothesis is to confirm its relevance in a living organism.[34] This phase involves using an appropriate animal model to verify that the drug engages its target and produces the expected therapeutic effect.[35]

Core Strategy: Disease-Relevant Animal Model

For a compound with putative anti-inflammatory activity, a common model is the lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[36]

Experimental Design:

-

Dosing: Administer 4-HMI or vehicle to groups of mice.

-

Challenge: Inject mice with LPS to induce a systemic inflammatory response.

-

Pharmacodynamic (PD) Readout: At a specified time point, collect blood and/or tissues to measure target engagement (e.g., by performing ex vivo CETSA on splenocytes) and downstream pathway modulation (e.g., measuring cytokine levels in plasma).

-

Efficacy Readout: Monitor clinical signs of inflammation and measure key inflammatory markers to determine if 4-HMI provides a therapeutic benefit.

Successful validation in an animal model provides strong evidence that the elucidated MoA is therapeutically relevant and builds confidence for further preclinical development.[37]

Data Synthesis and Summary

Throughout this process, quantitative data should be meticulously collected and organized.

Table 1: Summary of Hypothetical Validation Data for 4-HMI

| Assay Type | Target Candidate | Result | Interpretation |